1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt
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Overview
Description
Sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate: is a chemical compound with the molecular formula C11H23NaO5S. It is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate typically involves the reaction of 2-hydroxy-3-chloropropane-1-sulfonic acid with 6-methylheptanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the 6-methylheptyl group .
Industrial Production Methods: In industrial settings, the production of sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate is scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of halides or amines.
Scientific Research Applications
Chemistry: In chemistry, sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate is used as a surfactant in various reactions to enhance solubility and reaction rates .
Biology: In biological research, it is used in cell lysis buffers to disrupt cell membranes and release cellular contents for analysis .
Medicine: In medicine, it is explored for its potential use in drug delivery systems due to its surfactant properties, which can enhance the solubility and bioavailability of hydrophobic drugs .
Industry: In industrial applications, it is used in detergents and cleaning agents due to its ability to lower surface tension and improve cleaning efficiency .
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is utilized in various applications, from enhancing chemical reactions to improving the efficacy of cleaning agents .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but a different molecular structure.
Sodium lauryl ether sulfate: A surfactant used in detergents and personal care products.
Sodium 2-hydroxy-3-[(2-ethylhexyl)oxy]propane-1-sulfonate: A compound with a similar structure but different alkyl chain.
Uniqueness: Sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate is unique due to its specific alkyl chain, which imparts distinct surfactant properties. Its ability to lower surface tension and enhance solubility makes it valuable in various applications .
Properties
CAS No. |
68072-33-3 |
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Molecular Formula |
C11H23NaO5S |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-(6-methylheptoxy)propane-1-sulfonate |
InChI |
InChI=1S/C11H24O5S.Na/c1-10(2)6-4-3-5-7-16-8-11(12)9-17(13,14)15;/h10-12H,3-9H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
UWGLLMSLIJNZMA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCOCC(CS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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